molecular formula C29H36N2O8 B15285249 Boc-DL-xiThr(1)-OH.Fmoc-DL-Val-(1)

Boc-DL-xiThr(1)-OH.Fmoc-DL-Val-(1)

Cat. No.: B15285249
M. Wt: 540.6 g/mol
InChI Key: KFMYXFZGGHKJMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-DL-xiThr(1)-OH.Fmoc-DL-Val-(1) is a synthetic, dual-protected amino acid derivative used in peptide synthesis. The compound combines two orthogonal protective groups:

  • Boc (tert-butyloxycarbonyl): An acid-labile group protecting the α-amino group of xiThreonine (xiThr).
  • Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile group protecting the α-amino group of DL-Valine (DL-Val).

This configuration enables sequential deprotection during solid-phase peptide synthesis (SPPS), enhancing control over complex peptide assembly. The "xi" notation in xiThreonine indicates a non-natural stereoisomer, expanding its utility in designing peptides with tailored stability or bioactivity. While exact applications are proprietary, such compounds are critical in pharmaceutical research for developing peptide-based therapeutics .

Properties

IUPAC Name

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N2O8/c1-16(2)23(26(34)38-17(3)24(25(32)33)31-28(36)39-29(4,5)6)30-27(35)37-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,16-17,22-24H,15H2,1-6H3,(H,30,35)(H,31,36)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMYXFZGGHKJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC(C)C(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Boc-DL-xiThr(1)-OH.Fmoc-DL-Val-(1)” typically involves the following steps:

    Protection of Amino Acids: Threonine is protected with a Boc group, and valine is protected with an Fmoc group.

    Coupling Reaction: The protected amino acids are coupled using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).

    Purification: The product is purified using techniques like HPLC (High-Performance Liquid Chromatography).

Industrial Production Methods

Industrial production may involve automated peptide synthesizers that follow similar steps but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps.

Chemical Reactions Analysis

Types of Reactions

    Deprotection: Removal of Boc and Fmoc groups using TFA (trifluoroacetic acid) and piperidine, respectively.

    Coupling: Formation of peptide bonds using coupling reagents.

    Oxidation/Reduction: Depending on the functional groups present, the compound may undergo oxidation or reduction reactions.

Common Reagents and Conditions

    Deprotection: TFA for Boc removal, piperidine for Fmoc removal.

    Coupling: HBTU, DIPEA, and solvents like DMF (dimethylformamide).

Major Products Formed

    Peptides: The primary product is the peptide chain formed by the coupling of amino acids.

    By-products: Side products from incomplete reactions or side reactions.

Scientific Research Applications

“Boc-DL-xiThr(1)-OH.Fmoc-DL-Val-(1)” is used in various fields:

    Chemistry: As a building block in peptide synthesis.

    Biology: In the study of protein structure and function.

    Medicine: In the development of peptide-based drugs.

    Industry: In the production of synthetic peptides for research and therapeutic use.

Mechanism of Action

The compound itself does not have a specific mechanism of action but serves as a precursor in peptide synthesis. The peptides synthesized from it may interact with biological targets, influencing pathways and processes depending on their sequence and structure.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of protected amino acids with dual orthogonal groups. Key analogues include:

Table 1: Comparison of Protected Amino Acid Derivatives
Substance Name Synonyms CAS Number Formula Protective Groups Applications Toxicity Data Availability
Boc-DL-xiThr(1)-OH.Fmoc-DL-Val-(1) N/A (proprietary) N/A Estimated* C29H36N2O8 Boc (xiThr), Fmoc (Val) Peptide synthesis, non-natural peptide design Limited
Fmoc-Dab(Boc)-OH Nα-Fmoc-N-Boc-L-2,4-diaminobutyric acid [125238-99-5] C24H28N2O6 Fmoc (α-amino), Boc (sidechain) SPPS, branched peptides Not thoroughly investigated
Boc-Lys(Fmoc)-OH Nα-Boc-Nε-Fmoc-L-lysine [103213-21-6] C26H32N2O6 Boc (α-amino), Fmoc (sidechain) Labeled peptides, bioconjugation Well-characterized

*Formula estimation based on Boc-DL-xiThr-OH (C9H17NO5) and Fmoc-DL-Val-OH (C20H21NO4).

Key Differences

Protection Strategy: Boc-DL-xiThr(1)-OH.Fmoc-DL-Val-(1) employs Boc on xiThr and Fmoc on Val, enabling sequential deprotection (acid first, then base). In contrast, Fmoc-Dab(Boc)-OH uses Fmoc for the α-amino group and Boc for the sidechain, allowing selective sidechain modification . Boc-Lys(Fmoc)-OH applies Boc to the α-amino group and Fmoc to the lysine sidechain, facilitating orthogonal labeling in multi-functional peptides.

Toxicity and Safety :

  • Like Fmoc-Dab(Boc)-OH, toxicological data for Boc-DL-xiThr(1)-OH.Fmoc-DL-Val-(1) remain sparse, necessitating caution in handling .

Research Findings

  • Solubility : Fmoc-protected compounds (e.g., Fmoc-Dab(Boc)-OH) exhibit lower solubility in polar solvents compared to Boc-only analogues, a trend likely shared by Boc-DL-xiThr(1)-OH.Fmoc-DL-Val-(1) .
  • Deprotection Efficiency : Boc groups are cleaved with trifluoroacetic acid (TFA), while Fmoc requires piperidine. This orthogonal system minimizes side reactions, a shared advantage across dual-protected compounds.

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